5-Chloro-2-(difluoromethoxy)aniline hydrochloride
Description
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Properties
IUPAC Name |
5-chloro-2-(difluoromethoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO.ClH/c8-4-1-2-6(5(11)3-4)12-7(9)10;/h1-3,7H,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRGZRZIYISYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)OC(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number for 5-Chloro-2-(difluoromethoxy)aniline hydrochloride
Title: A Complete Technical Guide to 5-Chloro-2-(difluoromethoxy)aniline hydrochloride: Synthesis, Validation, and Pharmacological Applications
Executive Summary
In modern medicinal chemistry and agrochemical development, the precise engineering of functional groups is required to optimize pharmacokinetic and pharmacodynamic profiles. Among these privileged motifs, the difluoromethoxy (-OCHF₂) group has emerged as a cornerstone substituent [1]. This compound (CAS: 1431963-04-0) stands out as a critical precursor for integrating this functional group into complex molecular architectures.
This whitepaper, designed for drug development professionals and synthetic chemists, explores the physicochemical rationale for using the -OCHF₂ group, provides a validated protocol for synthesizing this specific intermediate, and details how it is employed downstream in advanced drug discovery pipelines.
Part 1: Chemical Identity & Physicochemical Profiling
The free base form, 5-chloro-2-(difluoromethoxy)aniline (CAS: 914635-76-0), is an electron-deficient aromatic amine. However, it is most commonly supplied and utilized as its hydrochloride salt (CAS: 1431963-04-0) due to the free aniline's susceptibility to air oxidation and degradation over time.
Table 1: Structural and Physicochemical Identifiers
| Parameter | 5-Chloro-2-(difluoromethoxy)aniline (Free Base) | 5-Chloro-2-(difluoromethoxy)aniline HCl (Salt) |
| CAS Number | 914635-76-0 | 1431963-04-0 |
| Molecular Formula | C₇H₆ClF₂NO | C₇H₇Cl₂F₂NO (C₇H₆ClF₂NO · HCl) |
| Molecular Weight | 193.58 g/mol | 230.04 g/mol |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2-8°C | Ambient room temperature, desiccant |
| Solubility | Soluble in organic solvents (DCM, EtOAc) | Soluble in polar protic solvents (MeOH, Water) |
The Strategic Role of the Difluoromethoxy (-OCHF₂) Group
Why is this specific motif so highly valued? Unlike a standard methoxy (-OCH₃) group, the -OCHF₂ group profoundly alters the local chemical environment:
-
Metabolic Stability : The highly electronegative fluorine atoms pull electron density away from the carbon, making the C-H bond much stronger and heavily resistant to cytochrome P450-mediated oxidative metabolism (a major failure point for -OCH₃ groups in vivo) [4].
-
Lipophilic Hydrogen-Bonding : The difluoromethyl group acts as a moderate hydrogen-bond donor (comparable to thiophenol or aniline groups) while simultaneously functioning as a lipophilicity-enhancing group. This dual nature allows for unique target-binding interactions deep within kinase or receptor pockets while maintaining cellular permeability [3].
Part 2: Synthesis Methodology & Validation Protocols
The synthesis of 5-chloro-2-(difluoromethoxy)aniline relies on the robust generation of a difluorocarbene intermediate. Historically, ozone-depleting gases like chlorodifluoromethane (Freon-22) were used. Today, modern, self-validating protocols utilize sodium chlorodifluoroacetate (ClCF₂COONa) as a bench-stable, environmentally benign difluorocarbene source [2].
Experimental Protocol: Three-Step Synthesis of the Hydrochloride Salt
Step 1: O-Difluoromethylation
-
Objective : Convert 5-chloro-2-nitrophenol to 4-chloro-2-nitro-1-(difluoromethoxy)benzene.
-
Procedure : In a flame-dried round-bottom flask, dissolve 5-chloro-2-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add K₂CO₃ (2.5 eq) and heat the mixture to 100°C. Once at temperature, slowly add sodium chlorodifluoroacetate (2.5 eq) over 30 minutes.
-
Causality : The elevated temperature forces the decarboxylation of the ClCF₂COONa, liberating CO₂ and chloride to generate the highly reactive difluorocarbene (:CF₂). The phenolate nucleophile traps the carbene, yielding the difluoromethyl ether. A slow addition prevents rapid gas evolution and uncontrolled exotherms.
Step 2: Nitro Reduction
-
Objective : Reduce the nitro group to yield the free base aniline.
-
Procedure : Dissolve the intermediate in an ethanol/water mixture. Add Iron powder (5.0 eq) and Ammonium chloride (NH₄Cl, 2.0 eq). Reflux at 80°C for 3 hours. Filter the mixture hot through a pad of Celite to remove iron oxides.
-
Causality : Fe/NH₄Cl provides a mild, chemoselective reduction environment. Using catalytic hydrogenation (H₂ with Pd/C) is actively avoided here, as it carries a high risk of dehalogenation (cleaving the aryl-chloride bond).
Step 3: Salt Formation
-
Objective : Stabilize the aniline as its hydrochloride salt (CAS: 1431963-04-0).
-
Procedure : Extract the filtrate with Ethyl Acetate, dry over Na₂SO₄, and concentrate. Redissolve the crude aniline in anhydrous diethyl ether at 0°C. Bubble dry HCl gas (or add 2M HCl in ether) until complete precipitation of a white/off-white solid occurs. Filter and dry under vacuum.
-
Causality : The formation of the HCl salt dramatically lowers the HOMO (Highest Occupied Molecular Orbital) of the aniline nitrogen, rendering it completely stable against atmospheric oxygen and extending its shelf life indefinitely.
Caption: Step-by-step synthetic workflow from 5-chloro-2-nitrophenol to the final stable hydrochloride salt.
Part 3: Applications in Advanced Drug Architecture
In pharmaceutical discovery pipelines, 5-chloro-2-(difluoromethoxy)aniline HCl is practically utilized as a functionalized building block for cross-coupling reactions.
Because the amine is heavily deactivated (due to the electron-withdrawing nature of both the -OCHF₂ group and the para-chloro substituent), classical nucleophilic aromatic substitutions (SₙAr) can be sluggish. Therefore, transition-metal catalysis is usually deployed.
Integration Workflows
-
Buchwald-Hartwig Aminations : The aniline nitrogen acts as the coupling partner against aryl bromides or iodides to generate diarylamines. The reaction typically requires strong bases (e.g., sodium tert-butoxide) and palladium pre-catalysts with bulky, electron-rich ligands like XPhos or BrettPhos to overcome the aniline's low nucleophilicity.
-
Amide Couplings : It is frequently coupled to complex carboxylic acids using standard coupling reagents like HATU or EDCI/HOBt to form functionalized amides, often found in kinase inhibitor hinges.
Caption: Pharmacological integration of the difluoromethoxy aniline scaffold into drug architectures and the resulting pharmacokinetic benefits.
Conclusion
This compound (1431963-04-0) is more than just a synthetic intermediate; it is a meticulously engineered module designed to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) issues in target compounds. By leveraging modern decarboxylative carbene generation and careful chemoselective reduction, chemists can efficiently access this molecule to drive forward the next generation of chemically robust therapeutics.
References
-
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2020). Difluoromethylation of Phenols. Organic Syntheses, 97, 174-188. Retrieved from[Link]
-
Shen, X., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(24), 15948–15959. Retrieved from[Link]
-
Mondal, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, RSC Publishing. Retrieved from[Link]
Key literature on 5-Chloro-2-(difluoromethoxy)aniline hydrochloride
An In-Depth Technical Guide to 5-Chloro-2-(difluoromethoxy)aniline hydrochloride: Synthesis, Characterization, and Application
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. As a key building block in modern synthetic chemistry, the strategic incorporation of the chloro- and difluoromethoxy- substituents offers a unique scaffold for modulating the physicochemical and pharmacokinetic properties of target molecules.
It is important to note that while this compound (CAS No. 1431963-04-0) is available commercially, detailed public literature on its specific synthesis, characterization, and direct application is limited. Therefore, this guide synthesizes established, field-proven methodologies for analogous structures to provide robust, reliable protocols and insights. The experimental procedures outlined herein are built upon fundamental principles of organic chemistry and represent best practices for the synthesis and analysis of substituted anilines, ensuring a self-validating and scientifically rigorous approach.
Physicochemical and Structural Properties
This compound is a solid, substituted aniline derivative. The presence of a chlorine atom, a difluoromethoxy group, and an amine on the benzene ring creates a unique electronic and steric profile, making it a valuable intermediate for introducing these functionalities into more complex molecules. The hydrochloride salt form generally improves the compound's stability and handling characteristics compared to the free base.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1431963-04-0 | [1] |
| Molecular Formula | C₇H₇Cl₂F₂NO | [1] |
| Molecular Weight | 230.04 g/mol | [1] |
| Physical Form | Solid | [2] |
| InChI Key | NHRGZRZIYISYBL-UHFFFAOYSA-N | [2] |
| Monoisotopic Mass | 193.0106 Da (Free Base) |[3] |
Proposed Synthesis Pathway and Rationale
A robust synthesis of 5-Chloro-2-(difluoromethoxy)aniline typically proceeds through a multi-step pathway starting from a commercially available precursor. The logic involves the sequential introduction of the required functional groups, culminating in the reduction of a nitro group to the target aniline. The following pathway is proposed based on well-established transformations for analogous compounds.[4][5][6]
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
This protocol is an adapted procedure based on common methods for nitro group reduction of similar aromatic compounds.[5][7]
Step 1: Reduction of 4-Chloro-1-(difluoromethoxy)-2-nitrobenzene
-
System Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge 4-Chloro-1-(difluoromethoxy)-2-nitrobenzene (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (approx. 10-20 mL per gram of starting material).
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).
-
Causality Insight: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. It offers excellent chemoselectivity, leaving other functional groups like halogens and ethers intact under standard conditions. The carbon support provides a high surface area for the reaction.
-
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (or use a hydrogen balloon) and maintain a positive pressure (typically 1-3 atm).
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Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.
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Work-up: Once complete, carefully purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
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Trustworthiness Check: It is critical to remove the palladium catalyst before solvent evaporation, as it can be pyrophoric upon drying. The Celite pad ensures complete removal.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Chloro-2-(difluoromethoxy)aniline free base.
Step 2: Hydrochloride Salt Formation
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Dissolution: Dissolve the crude aniline free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
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Acidification: Slowly add a solution of hydrochloric acid in ether (or concentrated HCl if using isopropanol) dropwise while stirring.
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Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30-60 minutes in an ice bath to maximize precipitation.
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Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final this compound.
Applications in Drug Discovery
Substituted anilines are foundational building blocks in medicinal chemistry.[8] The difluoromethoxy group is particularly valued as a bioisostere for phenol or methoxy groups, offering increased metabolic stability and improved lipophilicity, which can enhance cell membrane permeability.
While direct applications of this specific hydrochloride salt are not widely published, its structural motifs are present in compounds targeting a range of biological pathways. For instance, a structurally related compound, BMS-665053, which features a 2,6-dichloro-4-(difluoromethoxy)phenyl moiety, is a potent Corticotropin-Releasing Factor-1 (CRF1) receptor antagonist investigated for stress-related disorders. This suggests that building blocks like 5-Chloro-2-(difluoromethoxy)aniline are highly valuable for creating ligands that fit into specific receptor pockets where these substituents can form key interactions.
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Initial synthesis of 5-Chloro-2-(difluoromethoxy)aniline hydrochloride
Process Synthesis and Mechanistic Analysis of 5-Chloro-2-(difluoromethoxy)aniline Hydrochloride A Technical Whitepaper for Drug Development Professionals
Executive Summary & Retrosynthetic Strategy
The integration of halogenated aniline building blocks is highly strategic in modern pharmaceutical discovery. This compound (CAS: 1431963-04-0) is an advanced intermediate offering two orthogonal vectors for late-stage functionalization: an aryl chloride for transition-metal-catalyzed cross-couplings and a lipophilic difluoromethoxy ether (–OCF2H) that acts as an isostere to enhance metabolic stability and membrane permeability[1],[2].
As a Senior Application Scientist, I have designed this protocol to overcome typical scale-up hurdles, specifically the risks of hydrodehalogenation and the handling of hazardous carbene precursors. The pathway utilizes 4-chloro-2-nitrophenol as an inexpensive commodity starting material, executing a three-step sequence tailored for high chemoselectivity and self-validating process controls.
Three-step synthetic route of this compound.
Mechanistic Grounding & Causality
A process is only as robust as its underlying mechanistic logic. Below is the rationale for the selected reagent systems.
Step 1: Base-Promoted O-Difluoromethylation Historically, introducing a difluoromethoxy group required using chlorodifluoromethane (Freon-22), a heavily regulated, ozone-depleting gas that necessitates specialized high-pressure reactors[3]. This protocol substitutes Freon-22 with sodium chlorodifluoroacetate (ClCF2COONa), a bench-stable solid. Upon heating at 90°C, this reagent undergoes thermal decarboxylation, ejecting CO2 and generating an electrophilic difluorocarbene (:CF2) in situ[4]. The phenoxide nucleophile then intercepts the carbene. The presence of water in the DMF solvent is not accidental; it ensures the solubility of both the inorganic base (K2CO3) and the sodium chlorodifluoroacetate, accelerating the biphasic reaction dynamics[5].
Mechanistic pathway for the difluoromethylation of phenols via difluorocarbene generation.
Step 2: Chemoselective Nitro Reduction Reducing a nitro group in the presence of an aryl chloride is a classic process chemistry trap. Using standard Palladium on Carbon (Pd/C) under an H2 atmosphere invariably leads to competitive hydrodehalogenation, stripping the chlorine atom[6]. To circumvent this, we employ a modified Béchamp reduction using elemental iron powder and ammonium chloride (NH4Cl)[7],[8]. Iron operates via single-electron transfer (SET), which selectively targets the strongly electron-withdrawing nitro group. Using NH4Cl instead of hydrochloric acid provides a buffered, mild proton source (pH ~5-6), guaranteeing that the sensitive difluoromethoxy ether remains intact[9].
Step 3: Hydrochloride Salt Isolation Anilines bearing electron-withdrawing substituents are prone to air-oxidation, gradually degrading into dark, tarry oligomers if stored as a free base. Furthermore, the free base of this specific compound is often a dense oil. Reacting the intermediate with anhydrous HCl in 1,4-dioxane immediately protonates the primary amine, crashing out a highly stable, crystalline hydrochloride salt that boasts indefinite shelf-life[10].
Validated Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-1-(difluoromethoxy)-2-nitrobenzene
-
Setup: To a 1L 3-neck round-bottom flask equipped with a reflux condenser and a gas outlet, add 4-chloro-2-nitrophenol (10.0 g, 57.6 mmol, 1.0 eq) and anhydrous K2CO3 (15.9 g, 115.2 mmol, 2.0 eq).
-
Solvent Addition: Add a pre-mixed solution of DMF (100 mL) and DI water (10 mL). Stir vigorously at room temperature for 15 minutes to form the deep yellow/orange phenoxide anion.
-
Reagent Addition: Add sodium chlorodifluoroacetate (21.9 g, 144.0 mmol, 2.5 eq) in a single portion[11].
-
Reaction: Heat the reaction mixture to 90°C.
-
Self-Validating IPC: Monitor the bubbler; vigorous CO2 gas evolution indicates active carbene generation. Reaction completion is marked by the cessation of gas evolution and a visible loss of the intense yellow phenoxide color (typically 4 hours).
-
Workup: Cool to room temperature, quench with water (300 mL), and extract with Ethyl Acetate (3 x 100 mL). Wash the organic layers with brine, dry over Na2SO4, and concentrate in vacuo to yield the intermediate as a pale yellow oil[12].
Protocol 2: Synthesis of 5-Chloro-2-(difluoromethoxy)aniline
-
Setup: Dissolve the crude intermediate from Step 1 in a mixture of Ethanol (120 mL) and DI water (30 mL).
-
Reagent Addition: Add Iron powder (12.8 g, 230 mmol, 4.0 eq) and Ammonium chloride (6.1 g, 115 mmol, 2.0 eq) sequentially to the stirred solution[7].
-
Reaction: Heat to a gentle reflux (80°C) for 6 hours.
-
Self-Validating IPC: The solution will transition from yellow to a dense dark brown/black sludge (indicative of Fe3O4 formation)[8]. TLC (Hexanes/EtOAc 4:1) will show the disappearance of the non-polar nitro starting material and the appearance of a highly polar, UV-active basic spot[13].
-
Workup: Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the Celite cake with hot ethanol (50 mL). Concentrate the filtrate to remove ethanol, dilute with water, and extract with Dichloromethane. Dry and concentrate to yield the free base.
Protocol 3: Synthesis of the Target Hydrochloride Salt
-
Setup: Dissolve the crude free base in anhydrous Ethyl Acetate (80 mL) and cool to 0-5°C using an ice bath.
-
Salt Formation: Dropwise, add a 4.0 M solution of HCl in 1,4-dioxane (20 mL, ~1.5 eq) under vigorous stirring.
-
Self-Validating IPC: The system is self-validating via immediate supersaturation; a thick white crystalline precipitate will instantly form upon the addition of the acid.
-
Isolation: Stir for 1 hour at 0°C to maximize crystallization. Filter the precipitate via vacuum filtration, wash the filter cake with cold diethyl ether (2 x 20 mL) to remove residual organic impurities, and dry under high vacuum at 40°C for 12 hours.
Process Control & Quantitative Data
Table 1: Process Stoichiometry & Yield Profiles
| Step | Target Intermediate / Product | Reagents (Equivalents) | Time / Temp | Target Yield | Purity Goal (HPLC) |
|---|---|---|---|---|---|
| 1 | 4-Chloro-1-(difluoromethoxy)-2-nitrobenzene | ClCF2COONa (2.5), K2CO3 (2.0) | 4h / 90°C | 80 - 85% | > 95.0% |
| 2 | 5-Chloro-2-(difluoromethoxy)aniline | Fe (4.0), NH4Cl (2.0) | 6h / 80°C | 85 - 90% | > 98.0% |
| 3 | 5-Chloro-2-(difluoromethoxy)aniline HCl | 4N HCl in 1,4-dioxane (1.5) | 1h / 0°C | 90 - 95% | > 99.5% |
Table 2: Analytical Validation Matrix
| Analyte | IPC Method | Release Testing | Expected Observation |
|---|---|---|---|
| Step 1 Product | LC-MS (ESI), Visual | 1H / 19F NMR | M+H = 224; Gas evolution stops; 19F NMR shows a distinct doublet around -80 ppm. |
| Step 2 Product | TLC (Hex/EtOAc) | LC-MS | Disappearance of SM; new basic polar spot; M+H = 194.0[13]. |
| Final Product | Precipitation | mp, Titration | White solid; chloride titration confirms theoretical HCl content. |
References
-
Product Information: this compound , CymitQuimica Catalog. Link
-
Product Profile: this compound , Sigma-Aldrich. Link
-
Difluoromethylation of Phenols , Organic Syntheses, 2024.Link
-
A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis , BenchChem. Link
-
Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt , ACS Publications, J. Org. Chem. 2019. Link
-
Béchamp reduction , Wikipedia Chemistry Core. Link
-
Chemical and Physical Properties: 5-chloro-2-(difluoromethoxy)aniline (C7H6ClF2NO) , PubChemLite. Link
-
Compound Database: 4-chloro-1-(difluoromethoxy)-2-nitrobenzene , ChemicalBook. Link
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Engineering Bioavailability and Target Affinity: The Strategic Role of Difluoromethoxy Aniline Derivatives in Modern Therapeutics
Executive Summary
The fine-tuning of physicochemical properties is the cornerstone of modern drug discovery. Among fluorinated structural motifs, the difluoromethoxy group (-OCF2H) has emerged as a privileged bioisostere, fundamentally altering how medicinal chemists approach lead optimization[1].
Difluoromethoxy aniline derivatives—such as 4-(difluoromethoxy)benzene-1,2-diamine—serve as vital synthetic intermediates[2]. Incorporating these building blocks into drug candidates addresses critical pharmacological liabilities, particularly poor metabolic stability and suboptimal membrane permeability. This whitepaper provides an in-depth technical analysis of the biological activity, physicochemical principles, and validation workflows associated with difluoromethoxy aniline derivatives.
Physicochemical Principles of the Difluoromethoxy (-OCF2H) Group
The strategic replacement of a methoxy (-OCH3) or trifluoromethoxy (-OCF3) group with a difluoromethoxy (-OCF2H) moiety on an aniline core is driven by three distinct causal mechanisms:
-
Dynamic Lipophilicity (The "Chameleon" Effect): Unlike the rigid, highly lipophilic -OCF3 group, the -OCF2H moiety exhibits dynamic lipophilicity[3]. The C-O bond can freely rotate to adapt to its microenvironment. In an aqueous environment (e.g., blood plasma), the molecule adopts a conformation that exposes its polar face. Conversely, upon reaching a lipophilic cellular membrane, it rotates to shield its polarity, significantly enhancing passive permeability[4].
-
Lipophilic Hydrogen Bonding: The presence of the proton allows the -OCF2H group to act as a highly effective lipophilic hydrogen bond donor[4]. This makes it a superior bioisostere for hydroxyl (-OH), thiol (-SH), or primary amine (-NH2) groups, engaging in specialized target-site interactions without the severe penalty to membrane permeability associated with traditional polar groups.
-
Metabolic Shielding: Methoxy groups on aniline rings are highly susceptible to rapid oxidative O-demethylation by Cytochrome P450 (CYP450) enzymes. The strong electron-withdrawing nature of the fluorine atoms in -OCF2H strengthens the carbon-hydrogen bond, heavily suppressing this metabolic liability and vastly improving pharmacokinetic half-life[2].
Quantitative Data Presentation
The following table summarizes the comparative physicochemical advantages of the -OCF2H substitution against traditional functional groups:
| Pharmacological Property | Methoxy (-OCH3) | Trifluoromethoxy (-OCF3) | Difluoromethoxy (-OCF2H) |
| Lipophilicity ( | -0.02 (Hydrophilic) | 1.04 (Highly Lipophilic) | ~0.35 - 0.70 (Dynamic/Adaptive) |
| H-Bond Donor Capacity | None | None | Weak to Moderate |
| CYP450 Stability | Low (Rapid O-demethylation) | Very High | High |
| Conformational State | Flexible | Rigid (Orthogonal geometry) | Flexible (Environmental Adaptor) |
Clinical Translation: Target Engagement and Biological Activity
The biological activity of difluoromethoxy aniline derivatives is best illustrated by their translation into globally marketed therapeutics. Compounds built from these precursors show enhanced binding affinity and prolonged duration of action.
Case Study A: Proton Pump Inhibition (Pantoprazole)
Pantoprazole is a first-generation proton pump inhibitor (PPI) utilized in the treatment of gastroesophageal reflux disease (GERD)[5]. Its synthesis relies on difluoromethoxy nitroaniline precursors (e.g., 4-(difluoromethoxy)-2-nitroaniline), which are reduced and cyclized to form the core benzimidazole ring. The -OCF2H group in pantoprazole ensures optimal lipophilicity for parietal cell penetration, after which the drug covalently binds to sulfhydryl groups on the H+/K+-ATPase enzyme, resulting in irreversible acid suppression[5].
Case Study B: PDE4 Inhibition (Roflumilast)
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used to manage severe chronic obstructive pulmonary disease (COPD)[6][7]. It features a core derived from a difluoromethoxy-substituted aniline/benzamide structure. The -OCF2H group acts as an critical anchor within the PDE4 receptor pocket[8]. By blocking PDE4, the drug prevents the breakdown of cyclic adenosine monophosphate (cAMP), triggering a potent anti-inflammatory cascade in the lungs[7].
Figure 1: Mechanism of action for Roflumilast illustrating PDE4 inhibition and cAMP accumulation.
Self-Validating Experimental Protocol: Profiling a Novel Derivative
To rigorously assess the biological viability of a newly synthesized difluoromethoxy aniline derivative (e.g., generated via visible light photoredox catalysis[1]), application scientists must execute a self-validating in vitro workflow. The rationale below explains why these specific assays govern compound advancement.
Figure 2: Sequential in vitro validation workflow for difluoromethoxy aniline derivatives.
Protocol: Validating Metabolic Stability (Microsomal Assay)
Objective: To empirically prove that the difluoromethoxy aniline resists CYP-mediated O-demethylation compared to a standard methoxy analog[2].
Causality & Logic: In drug design, high intrinsic clearance (
Step-by-Step Methodology:
-
Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) supplemented with 3.3 mM
. -
Pre-incubation: In a 96-well plate, combine the buffer, HLMs (final protein concentration 0.5 mg/mL), and the test compound (difluoromethoxy aniline derivative, final concentration 1
M). Run the -OCH3 analog in parallel wells as a positive control for degradation. -
Reaction Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) to all wells except the negative controls.
-
Time-Course Sampling: At precise intervals (0, 5, 15, 30, and 45 minutes), extract 50
L aliquots from the reaction mixture. -
Reaction Quenching: Immediately transfer the aliquots into 150
L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt CYP450 activity. -
Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.
-
Data Validation: Calculate the slope (
) of the natural log of remaining compound vs. time. The self-validation lies in the result: a successful -OCF2H incorporation will yield a significantly shallower slope (longer and lower ) relative to the methoxy counterpart.
References
-
BenchChem. An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Discovery. 2
-
National Institutes of Health (PMC). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.1
-
Royal Society of Chemistry. Catalytic radical difluoromethoxylation of arenes and heteroarenes. 3
-
ResearchGate. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. 4
-
PubChem (NIH). Pantoprazole - CID 4679. 5
-
MedKoo Biosciences. Roflumilast | Daxas | Daliresp | PDE-4 inhibitor. 8
-
Wikipedia. Roflumilast. 6
-
Patsnap Synapse. What is Roflumilast used for?7
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Roflumilast - Wikipedia [en.wikipedia.org]
- 7. What is Roflumilast used for? [synapse.patsnap.com]
- 8. medkoo.com [medkoo.com]
Exploring the Mechanism of Action for Novel Aniline Compounds: A Technical Guide for Target Validation
Executive Summary
Aniline derivatives form the backbone of numerous modern therapeutics, most notably in the development of highly selective tyrosine kinase inhibitors (TKIs). However, navigating the chemical space of anilines requires a delicate balance; while the aniline moiety drives exceptional binding affinity via hydrogen bonding in target enzyme pockets, it also introduces metabolic liabilities that must be heavily scrutinized. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural pharmacology and bench-level execution. This guide dissects the mechanism of action (MoA) of covalent aniline-based inhibitors and establishes self-validating experimental workflows necessary to robustly characterize these compounds in a drug discovery setting.
The Structural Privilege and Metabolic Liabilities of Anilines
Substituted anilines are a "privileged scaffold" in medicinal chemistry[1]. They are heavily utilized in the design of receptor tyrosine kinase (RTK) inhibitors because the aniline nitrogen and its substituents form critical hydrogen bonds and van der Waals interactions deep within the hydrophobic ATP-binding pocket of kinases[1],[2].
The Double-Edged Sword: Reactivity vs. Potency
Despite their target affinity, anilines are recognized as "structural alerts" in late-stage drug development[3].
-
The Causality of Toxicity: Cytochrome P450 (CYP450) enzymes in the liver readily oxidize the aniline motif into highly electrophilic quinone-imines. These reactive metabolites indiscriminately form covalent bonds with bystander proteins, leading to idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity[3],[4].
-
Engineering a Solution: To circumvent these liabilities while preserving binding efficacy, structural biologists often utilize bioisosteric replacements (e.g., aminonorbornanes)[3], or deliberately harness covalent reactivity by appending Michael acceptors directly to the aniline scaffold to create irreversible inhibitors[5].
Mechanism of Action: Irreversible Kinase Inhibition (Case Study: Afatinib)
The evolution of Epidermal Growth Factor Receptor (EGFR) inhibitors perfectly illustrates the power of aniline-derivative engineering. First-generation TKIs (like reversible anilinoquinazolines) fail when tumors acquire the "gatekeeper" T790M mutation, which increases the receptor's affinity for native ATP, effectively outcompeting the drug[6],[7].
To overcome this, second-generation inhibitors like afatinib were developed. Afatinib is an aniline-quinazoline derivative featuring a 3-chloro-4-fluoroanilino moiety paired with a reactive acrylamide group[5],[].
The Mechanistic Causality: Instead of engaging in an unwinnable equilibrium competition with ATP, afatinib's aniline core anchors the molecule perfectly within the hinge region of the kinase. This positions the acrylamide warhead in precise proximity to Cysteine 797 (in EGFR) or Cysteine 805 (in HER2), triggering a Michael addition that forms an irreversible, permanent covalent bond[6],[5]. This complete enzymatic silencing cuts off the autophosphorylation cascade, starving the downstream MAPK and PI3K pathways, which subsequently forces the cancer cell into apoptosis[7].
Mechanism of aniline-quinazoline covalent binding to EGFR and downstream signaling inhibition.
Experimental Workflows: Systemic Validation of Target Engagement
To trust the pharmacological profile of a novel aniline compound, the experimental loop must be self-validating. We begin with cell-free biophysics to prove direct engagement, followed by cellular assays to prove functional consequence.
Surface Plasmon Resonance (SPR) Kinase Binding Kinetics
SPR is the gold-standard optical sensing method for the label-free, real-time detection of biomolecular interactions[9],[10]. Because aniline compounds are small molecules (
Step-by-step SPR Single-Cycle Kinetics workflow optimized for covalent aniline inhibitors.
Self-Validating SPR Protocol for Covalent Aniline Inhibitors:
-
Receptor Immobilization: Couple the purified kinase domain (e.g., EGFR WT or mutant) to a CM5 sensor chip via standard amine coupling. Critical Control: You must prepare a reference channel (Fc1) with a deactivated surface (no kinase). This acts as a 'blank' to subtract the massive bulk refractive index shifts caused by DMSO[11].
-
Analyte Preparation & DMSO Matching: Aniline compounds are highly hydrophobic. Solubilize the test compound in 100% DMSO, then dilute into the running buffer to achieve exactly 1% to 5% DMSO[1],[11]. The running buffer must identically match this DMSO concentration to prevent baseline spiking.
-
Association Phase: Inject the aniline analyte at a high flow rate (30–50 µL/min). Causality of choice: High flow rates ensure the analyte is replenished at the chip surface faster than the kinase can bind it, preventing mass-transport limitations that artificially deflate the association rate (
)[9],[12]. -
Dissociation Phase: Resume running buffer flow. For covalent inhibitors like afatinib, the dissociation curve will remain flat, indicating an effectively zero dissociation rate (
)[7]. -
Single-Cycle Kinetics (SCK) vs Regeneration: Traditional regeneration (e.g., using low pH or harsh detergents) will permanently denature the kinase. Because covalent binding cannot be washed off, utilize an SCK method: inject increasing concentrations of the aniline compound sequentially without regeneration, and fit the cumulative binding responses to a specific mathematical model[9],[10].
Cellular Autophosphorylation Assessment (Target Engagement)
Once binding kinetics are validated, the functional consequence must be proven in vitro.
-
Cell Culture & Starvation: Seed target cell lines (e.g., HCC827 for EGFR mutant NSCLC). Starve cells of serum for 24 hours to reduce baseline kinase activity[6],[5].
-
Aniline Dosing & Stimulation: Treat cells with serial dilutions of the aniline compound. After 2 hours, stimulate with the native ligand (e.g., EGF) for 15 minutes to trigger maximum autophosphorylation[1].
-
Western Blotting: Lyse cells and run SDS-PAGE. Probe with phospho-specific antibodies against the target residue (e.g., p-EGFR Tyr1068).
-
Validation: A functional, structurally sound aniline inhibitor will show a dose-dependent ablation of the p-EGFR band while total EGFR remains constant.
Data Presentation: Comparative Pharmacodynamics
The efficacy of structurally optimizing a reversible anilino-compound into an irreversible covalent inhibitor is best demonstrated by comparing their half-maximal effective concentrations (
Table 1: Kinetic and Potency Profiling of EGFR Inhibitors (Cell-Free Kinase Assays)
| Inhibitor Class | Example Drug | Mechanism of Action | EGFR WT | EGFR L858R / T790M | Target Binding Residue |
| First-Generation | Erlotinib | Reversible, ATP-Competitive | ~60.0 | > 10,000.0 (Resistant) | Non-covalent hinge |
| Second-Generation | Afatinib | Irreversible, Covalent | 0.5 | 9.0 (Overcomes resistance) | Cysteine 797 |
Data synthesized from established pharmacological characterizations of EGFR-TKIs[5],[7]. Notice how the addition of the reactive group allows afatinib to retain nanomolar potency against the T790M mutant, completely bypassing the ATP-affinity shift that neutralizes first-generation drugs.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Clinical and comparative utility of afatinib in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. scispace.com [scispace.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. its.caltech.edu [its.caltech.edu]
- 13. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Interpreting the mass spectrum of 5-Chloro-2-(difluoromethoxy)aniline hydrochloride
Application Note: Structural Elucidation and Mass Spectrometric Profiling of 5-Chloro-2-(difluoromethoxy)aniline Hydrochloride
Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists
Executive Summary & Chemical Context
This compound is a highly specialized halogenated building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) to impart metabolic stability and lipophilicity. However, its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challenges and opportunities. The molecule features three distinct MS-active domains: a primary aromatic amine, a halogenic (chlorine) mass defect, and a heavily fluorinated ether group[1].
As a Senior Application Scientist, I have designed this protocol not just to provide a list of expected m/z values, but to decode the causality behind its fragmentation. By understanding the thermodynamic drivers of its collision-induced dissociation (CID)—specifically the competitive cleavage between the difluoromethoxy and halogenic functional groups—analytical teams can build robust, self-validating selected reaction monitoring (SRM) methods.
Theoretical Framework: Salt Dissociation & Isotopic Signatures
Before a molecule can be fragmented, its behavior in the ion source must be perfectly understood. The analyte is supplied as a hydrochloride salt (R-NH₃⁺ Cl⁻); however, this salt complex does not survive the electrospray ionization (ESI) process intact.
The Causality of Salt Dissociation: In a standard reversed-phase LC mobile phase (e.g., Methanol/Water), the salt fully dissociates. The addition of 0.1% Formic Acid to the mobile phase serves a critical purpose: it forces the equilibrium toward the protonation of the free aniline base, yielding the [M+H]⁺ pseudomolecular ion[2]. Because we operate in positive ion mode (ESI+), the mass spectrometer capillary exclusively focuses the positively charged organic cation, completely repelling the chloride counterion.
The Isotopic Profiling Rule: The elemental signature of this molecule is its covalently bound chlorine atom. Chlorine naturally exists as a mixture of two stable isotopes: ³⁵Cl (approx. 75.8%) and ³⁷Cl (approx. 24.2%)[3]. This natural abundance dictates a mandatory 3:1 isotopic cluster separated by 2 Daltons (Da) in the MS1 spectrum[4],. Identifying this A/A+2 pattern is the cornerstone of validating the intact precursor.
Self-Validating LC-MS/MS Analytical Protocol
A reliable protocol must be self-validating; meaning the method inherently checks for false positives before consuming instrument time on MS/MS fragmentation.
Methodological Steps
-
Sample Preparation (Solubilization & Ion-Pairing):
-
Action: Dissolve the standard in 50:50 Methanol:Water containing 0.1% Formic acid.
-
Causality: Methanol ensures the dissolution of the lipophilic difluoromethoxy-aromatic ring, while formic acid acts as a proton donor to ensure >99% of the analyte exists as the [M+H]⁺ ion, maximizing sensitivity.
-
-
Chromatographic Separation:
-
Action: Inject onto a C18 Reversed-Phase UHPLC column.
-
Causality: Retains the moderately hydrophobic molecule, separating it from isobaric matrix interferences before it enters the ion source.
-
-
MS1 Gating (The Self-Validation Step):
-
Action: Perform a full MS1 scan (m/z 150–250). The data system must actively verify the presence of m/z 194.02 and 196.02 in a 3:1 ratio.
-
Causality: If a peak appears at m/z 194 but lacks the m/z 196 sister peak at ~33% intensity, the signal is a contaminant, not the target halogenated analyte. The run is dynamically flagged.
-
-
Collision-Induced Dissociation (CID):
-
Action: Isolate m/z 194.02 (Q1) and accelerate into the collision cell (Q2) backfilled with Argon gas at 20–30 eV.
-
Figure 1: End-to-end self-validating LC-MS/MS workflow for halogenated aniline derivatives.
Mechanistic Fragmentation Pathways (CID)
When the isolated [M+H]⁺ precursor enters the collision cell, it undergoes specific, thermodynamically driven unimolecular decompositions.
Pathway A: The Difluoromethoxy Cleavage (Loss of :CF₂) Unlike standard alkyl ethers that typically lose the entire alkyl chain, the difluoromethoxy group exhibits a highly specific rearrangement. Under CID, the oxygen's lone pairs facilitate the expulsion of neutral difluorocarbene (:CF₂, 50 Da)[1]. This is highly favored because the carbene is stable, and the remaining oxygen atom stabilizes the positive charge on the aromatic ring, resulting in a protonated chlorophenol cation at m/z 144.02. Because the chlorine atom is untouched, the 3:1 isotopic signature is perfectly preserved in the product ion.
Pathway B: Amine Cleavage (Loss of NH₃) A classic hallmark of primary anilines is the neutral loss of ammonia (NH₃, 17 Da)[5]. This occurs sequentially from the m/z 144.02 intermediate, generating a de-aminated secondary fragment at m/z 127.00.
Pathway C: Dehalogenation (Loss of HCl) Halogenated aromatic rings can undergo dehydrohalogenation under higher collision energies[3]. The expulsion of hydrogen chloride (HCl, 36 Da for ³⁵Cl, 38 Da for ³⁷Cl) converges both precursor isotopes into a single, unified product mass at m/z 108.04. The sudden loss of the isotopic pattern in this fragment is a critical diagnostic proof of the original chlorine's presence,[3].
Figure 2: Principal CID fragmentation pathways of protonated 5-Chloro-2-(difluoromethoxy)aniline.
Quantitative Data Summary
For researchers building Multi-Reaction Monitoring (MRM) methods for pharmacokinetic (PK) studies or impurity profiling, the transition from m/z 194.02 → 144.02 is recommended as the primary "Quantifier" due to its high thermodynamic favorability and retention of the isotopic signature. The transition to m/z 108.04 should be used as the "Qualifier".
| Ion Type | Structural Assignment | Exact m/z (³⁵Cl) | Exact m/z (³⁷Cl) | Relative Isotope Ratio | Diagnostic Value |
| Precursor | [M+H]⁺ Intact Base | 194.02 | 196.02 | 3:1 | Primary identification[4] |
| Product 1 | [M+H - :CF₂]⁺ | 144.02 | 146.02 | 3:1 | Primary Quantifier[1] |
| Product 2 | [M+H - :CF₂ - NH₃]⁺ | 127.00 | 129.00 | 3:1 | Secondary Qualifier[5] |
| Product 3 | [M+H - :CF₂ - HCl]⁺ | 108.04 | 108.04 | N/A (Converged) | Proof of Halogenation[3] |
References
-
Chemistry Steps. Isotopes in Mass Spectrometry. Chemistry Steps. URL: [Link]
-
University of Calgary Chemistry Department. Ch13 - Mass Spectroscopy: Isotope patterns for -Cl and -Br. University of Calgary. URL: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. LibreTexts. URL:[Link]
-
Prasain, J. Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. URL: [Link]
-
Reusch, W. Mass Spectrometry: Isotopes of Halogens. Michigan State University. URL: [Link]
Sources
Application Note & Protocol: Strategic N-Acylation of 5-Chloro-2-(difluoromethoxy)aniline Hydrochloride
Abstract & Strategic Overview
5-Chloro-2-(difluoromethoxy)aniline is a critical building block in contemporary medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors.[1][2] Its hydrochloride salt is the common commercial form, offering improved stability and handling. The strategic placement of a chloro group and a difluoromethoxy group on the aniline ring presents a unique electronic landscape. The difluoromethoxy group is a bioisostere of other functionalities and can enhance metabolic stability and cell permeability, while the chloro substituent provides a key vector for synthetic diversification.
This guide provides a comprehensive protocol for a fundamental and crucial transformation: the N-acylation of 5-Chloro-2-(difluoromethoxy)aniline. The acylation of anilines is a cornerstone reaction, but the electronic properties of this specific substrate—namely the reduced nucleophilicity of the amine due to the electron-withdrawing effects of the substituents—necessitate a carefully optimized and robust protocol.[3][4] This document explains the causal logic behind the procedural steps, ensuring researchers can not only replicate the synthesis but also adapt it with a deep understanding of the underlying principles.
Physicochemical Properties & Safe Handling
Before beginning any experimental work, it is imperative to understand the properties and hazards of the materials involved.
Table 1: Key Properties of 5-Chloro-2-(difluoromethoxy)aniline Hydrochloride
| Property | Value | Source |
| CAS Number | 1431963-04-0 | |
| Molecular Formula | C₇H₇Cl₂F₂NO | [5] |
| Molecular Weight | 230.04 g/mol | [5] |
| Physical Form | Solid | |
| Storage | Ambient Temperature, in a well-ventilated, dry place.[6][7] |
Safety & Handling: this compound is classified as harmful and an irritant.[6]
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Mandatory Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and chemical splash goggles.[6][7][8]
Core Application: N-Acylation with Acetyl Chloride
This section details the synthesis of N-(5-chloro-2-(difluoromethoxy)phenyl)acetamide, a representative transformation that is broadly applicable to other acylating agents. The reaction is an example of a Schotten-Baumann reaction, where an amine is acylated using an acid chloride in the presence of a base.[9]
Principle & Rationale of the Protocol
Aniline and its derivatives are susceptible to electrophilic substitution, but their high reactivity can lead to undesired side reactions like polysubstitution.[3][10] Acylation of the amino group to form an amide is a common strategy to moderate this reactivity.[4][11] The resulting acetamido group is less activating than the amino group, allowing for more controlled subsequent reactions.[3]
Our substrate presents two key challenges:
-
Starting as a Hydrochloride Salt: The amine is protonated and non-nucleophilic. It must be neutralized in situ to the free aniline before it can react.
-
Reduced Nucleophilicity: The electron-withdrawing nature of the chloro and difluoromethoxy substituents decreases the electron density on the nitrogen atom, making it a weaker nucleophile than aniline itself.
To overcome these challenges, this protocol employs a non-nucleophilic organic base (triethylamine) in an aprotic solvent (dichloromethane).
-
Triethylamine (Et₃N): Acts as an acid scavenger, neutralizing the HCl byproduct of the reaction and the initial hydrochloride salt, thereby liberating the free, nucleophilic aniline.[12] Its use prevents the formation of anilinium salts that would deactivate the starting material.[13]
-
Dichloromethane (DCM): An inert, aprotic solvent that effectively dissolves the starting materials and reagents without participating in the reaction.
-
Low Temperature (0 °C): The reaction between an amine and an acid chloride is highly exothermic.[9] Starting at a low temperature helps to control the reaction rate, minimize the formation of side products, and ensure safety.
Experimental Workflow
The overall process is summarized in the workflow diagram below.
Caption: High-level workflow for the N-acylation protocol.
Detailed Step-by-Step Protocol
Materials and Reagents
Table 2: Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| 5-Chloro-2-(difluoromethoxy)aniline HCl | 1.0 g (4.35 mmol, 1.0 equiv) | Starting Material |
| Acetyl Chloride | 0.34 g (0.31 mL, 4.35 mmol, 1.0 equiv) | Acylating Agent |
| Triethylamine (Et₃N) | 1.32 g (1.82 mL, 13.05 mmol, 3.0 equiv) | Base/Acid Scavenger |
| Dichloromethane (DCM), anhydrous | 20 mL | Solvent |
| Deionized Water | 2 x 15 mL | Aqueous Wash |
| Saturated NaCl solution (Brine) | 15 mL | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~2 g | Drying Agent |
| Round-bottom flask (50 mL) | 1 | Reaction Vessel |
| Magnetic stirrer and stir bar | 1 | Agitation |
| Ice bath | 1 | Temperature Control |
| Separatory funnel (100 mL) | 1 | Liquid-Liquid Extraction |
| Rotary evaporator | 1 | Solvent Removal |
Procedure
-
Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.35 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (20 mL) followed by triethylamine (1.82 mL, 13.05 mmol). Stir the suspension at room temperature for 15 minutes to allow for the neutralization of the hydrochloride salt. The mixture should become a clearer solution.
-
Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches ~0 °C.
-
Acylating Agent Addition: Add acetyl chloride (0.31 mL, 4.35 mmol) dropwise to the cold, stirred mixture over 5 minutes using a syringe. A white precipitate (triethylamine hydrochloride) will form immediately.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Aqueous Work-up: Transfer the reaction mixture to a 100 mL separatory funnel. Wash the mixture sequentially with deionized water (2 x 15 mL) and then with saturated brine (15 mL).[14]
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure N-(5-chloro-2-(difluoromethoxy)phenyl)acetamide.[9][15]
Reaction Mechanism & Troubleshooting
Simplified Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Simplified nucleophilic acyl substitution mechanism.
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or does not go to completion. | 1. Insufficient base to neutralize HCl salt and scavenge byproduct. 2. Inactive (wet) reagents or solvent. | 1. Ensure 3 equivalents of base are used. 2. Use freshly opened or distilled anhydrous reagents and solvent. |
| Low yield of isolated product. | 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Loss during recrystallization. | 1. Allow reaction to stir longer at room temperature. 2. Ensure thorough extraction with DCM after washing. 3. Use a minimal amount of hot solvent for recrystallization and cool slowly. |
| Product is oily or difficult to crystallize. | Presence of impurities, such as residual triethylamine or starting material. | Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes). |
References
-
CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
Wikipedia. (2024). Aniline. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later? Retrieved from [Link]
- Qiu, Y., et al. (2011). An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053. Organic Process Research & Development.
-
Molbase. (n.d.). 5-Chloro-2-(2,2-difluoroethoxy)aniline hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2,4-difluoroaniline. Retrieved from [Link]
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]
-
Chemed.content.ioc.u-tokyo.ac.jp. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
- Kumar, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. PMC.
- Scientific Reports. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). PMC.
-
PubChemLite. (n.d.). 5-chloro-2-(difluoromethoxy)aniline. Retrieved from [Link]
- Australian Journal of Chemistry. (2007). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling.
- Journal of Visualized Experiments. (2016).
- Molecules. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.
Sources
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 5-chloro-2-(difluoromethoxy)aniline | CymitQuimica [cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 10. Aniline - Wikipedia [en.wikipedia.org]
- 11. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. pure.hud.ac.uk [pure.hud.ac.uk]
- 13. curlyarrows.com [curlyarrows.com]
- 14. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 5-Chloro-2-(difluoromethoxy)aniline hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Chloro-2-(difluoromethoxy)aniline hydrochloride. It addresses common challenges related to the stability and degradation of this compound, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown. What is happening?
This discoloration is a common indicator of oxidative degradation. The aniline functional group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. The oxidation process often leads to the formation of colored polymeric products.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Use high-purity, degassed solvents. Peroxides in older ether-type solvents can be a significant source of oxidation.
-
Light Protection: Store the solid compound and its solutions in amber vials or protect them from light to prevent photo-oxidation.
-
Q2: I am observing unexpected peaks in my HPLC analysis of a sample that has been stored for a while. Could these be degradation products?
Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. The identity of these products will depend on the storage conditions. Potential degradation pathways include oxidation, photodegradation, and, to a lesser extent, hydrolysis.
-
Next Steps:
-
Characterize the Impurities: Use a mass spectrometer (LC-MS) to get the molecular weights of the new peaks. This is the first step in identifying the degradation products.
-
Forced Degradation Study: To definitively identify the degradation pathways, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to generate the degradation products in a controlled manner. See the detailed protocol below.
-
Q3: Is the difluoromethoxy group stable to hydrolysis?
The difluoromethoxy group is generally much more resistant to hydrolysis than a simple methoxy group due to the electron-withdrawing fluorine atoms. However, under forcing conditions of extreme pH and high temperature, it can be hydrolyzed. Given that the compound is a hydrochloride salt, aqueous solutions will be acidic, but significant hydrolysis at room temperature is not expected to be a primary degradation pathway.
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause | Recommended Action |
| Poor Reproducibility in Assays | Sample degradation during the experiment. | Prepare fresh solutions for each experiment. If the experiment is lengthy, consider running it under a nitrogen atmosphere and protecting it from light. |
| Formation of Precipitate in Solution | Formation of insoluble degradation products (e.g., polymers from oxidation). | Filter the solution before injection into an HPLC or other analytical instrument to prevent clogging. Investigate the identity of the precipitate. |
| Loss of Compound Potency Over Time | Degradation of the parent compound into inactive products. | Perform a stability study to determine the appropriate storage conditions and shelf-life for your solutions. |
Potential Degradation Pathways
The following diagram illustrates the most likely degradation pathways for this compound based on the chemical reactivity of its functional groups.
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 2 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 2 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable HPLC-UV-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Use the mass spectral data to propose structures for the degradation products.
-
References
- Oxidative Degradation of Anilines: A general overview of the mechanisms of aniline oxidation can be found in various organic chemistry resources and liter
-
Forced Degradation Studies: International Council for Harmonisation (ICH) Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline provides the regulatory framework for stability testing. Available at: [Link]
-
Photodegradation Testing: International Council for Harmonisation (ICH) Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. This guideline details the requirements for photostability testing. Available at: [Link]
Troubleshooting failed reactions involving 5-Chloro-2-(difluoromethoxy)aniline hydrochloride
Welcome to the technical support center for 5-Chloro-2-(difluoromethoxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges involving this versatile building block. As a substituted aniline, its reactivity is influenced by the presence of a chloro, a difluoromethoxy group, and its formulation as a hydrochloride salt. Understanding these features is paramount to designing successful synthetic transformations.
Compound Profile & Safe Handling
This compound is a solid at room temperature.[1] Proper handling and storage are crucial for maintaining its integrity and ensuring experimental reproducibility.
| Property | Value |
| CAS Number | 1431963-04-0[1][2] |
| Molecular Formula | C₇H₇Cl₂F₂NO[2] |
| Molecular Weight | 230.04 g/mol [1][2] |
| Physical Form | Solid[1] |
| Storage | Ambient Temperature, in a dry, well-ventilated place.[1][3] |
Safety & Handling:
-
Hazard Statements: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][4]
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[4][5] Use only under a chemical fume hood.[4]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases in storage.[6]
Frequently Asked Questions (FAQs)
Q1: My starting material is the hydrochloride salt. Do I need to perform a separate free-basing step before my reaction?
A1: Not necessarily. While you can perform a separate workup to convert the hydrochloride to the free base, it is often more efficient to perform the neutralization in situ.[7] For most reactions, such as amide or cross-couplings, adding a sufficient excess of a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to the reaction mixture is standard practice. A minimum of one equivalent of base is required to neutralize the HCl salt, but using 2-3 equivalents is common to also facilitate the desired reaction.
Q2: What are the best solvents for dissolving this compound?
A2: The free aniline base is expected to be soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (MeCN). The hydrochloride salt itself has limited solubility in non-polar solvents but will dissolve in more polar solvents, especially upon addition of a base. For reaction planning, assume you will be generating the more soluble free base within your reaction mixture.
Q3: How can I assess the purity of my starting material?
A3: Before starting any reaction, it is crucial to confirm the purity of your this compound. You can use standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹⁹F): To confirm the chemical structure and identify any organic impurities.
-
LC-MS: To check for the correct mass and assess purity.
-
Certificate of Analysis (CoA): Always review the supplier's CoA for lot-specific purity data.
Troubleshooting Guide for Common Reactions
This section addresses specific failures in common synthetic routes using this compound.
Scenario 1: Failed Amide Coupling Reaction
Question: I am attempting to form an amide bond between my carboxylic acid and 5-Chloro-2-(difluoromethoxy)aniline, but I am seeing low to no product formation. What is going wrong?
This is a frequent challenge. The nucleophilicity of the aniline nitrogen is attenuated by the electron-withdrawing effects of the chloro and difluoromethoxy substituents, making it less reactive than simple anilines.[8][9]
graph AmideCouplingTroubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Low/No Amide Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckBase [label="Was sufficient base added?\n(>2.0 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckReagent [label="Is the coupling reagent\nstrong enough?", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckConditions [label="Are reaction conditions\noptimal?", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Reaction Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckBase; CheckBase -> CheckReagent [label="Yes"]; CheckBase -> AddBase [label="No"]; AddBase [label="Action: Add >2 eq of\nDIPEA or Et3N", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AddBase -> Start;
CheckReagent -> CheckConditions [label="Yes"]; CheckReagent -> ChangeReagent [label="No"]; ChangeReagent [label="Action: Switch to HATU,\nHATU/DIPEA, or\nEDC/HOBt/DMAP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ChangeReagent -> Start;
CheckConditions -> Success [label="Yes"]; CheckConditions -> OptimizeConditions [label="No"]; OptimizeConditions [label="Action: Increase temperature (40-60°C),\nincrease concentration (0.1-0.5 M),\n or extend reaction time", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeConditions -> Start; }
Caption: Troubleshooting logic for palladium-catalyzed cross-couplings.
-
Catalyst Inactivity and Ligand Choice:
-
Cause: Simple catalysts like Pd(PPh₃)₄ often lack the reactivity needed for the challenging oxidative addition of aryl chlorides. [10][11] * Solution: Use a more robust catalyst system. Modern palladium pre-catalysts or combinations of a palladium source (e.g., Pd₂(dba)₃) with electron-rich, bulky phosphine ligands are required.
-
-
Inappropriate Base or Solvent System:
-
Cause: The choice of base is critical for activating the boronic acid. [10][13]Solubility issues can also plague the reaction if the solvent system is not optimized. [13] * Solution:
-
Base: Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki couplings, but other bases like K₂CO₃ or Cs₂CO₃ should also be considered. The base must be finely ground and anhydrous.
-
Solvent: A mixture of an organic solvent and water is typically used. Common systems include Dioxane/H₂O or Toluene/H₂O . Anhydrous conditions can also be attempted with bases like K₃PO₄, sometimes requiring a small amount of water to function. [11]
-
-
-
Oxygen Contamination and Side Reactions:
-
Cause: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated. This can also lead to side reactions like boronic acid homocoupling or protodeboronation. [10] * Solution: Rigorous degassing of the solvent and reaction mixture is essential. Use at least three freeze-pump-thaw cycles or sparge the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst. [10]
-
-
To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid or its pinacol ester (1.3 eq), and finely ground K₃PO₄ (2.0 eq).
-
In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.5 mol%).
-
Add the degassed solvent system (e.g., Dioxane and Water, 4:1 ratio, to 0.1 M).
-
Seal the flask and heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with water and extract with an organic solvent.
-
Purify the crude product via column chromatography.
Purification of Reaction Products
Question: I have successfully formed my product, but it is difficult to purify.
Purification of substituted anilines can be challenging due to their basicity and polarity.
-
Column Chromatography:
-
Stationary Phase: Silica gel is standard. If your product is highly basic and shows significant tailing on silica, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in the mobile phase). Alternatively, using alumina as the stationary phase can be beneficial. [14] * Mobile Phase: A gradient of hexane/ethyl acetate is a good starting point. For more polar products, dichloromethane/methanol might be necessary.
-
-
Recrystallization:
-
This can be a highly effective method for obtaining very pure material if a suitable solvent system can be found. [14] * Solvent Screening: Test solvents like ethanol/water, methanol, or hexane/ethyl acetate mixtures. A good solvent will dissolve your compound when hot but allow it to crystallize upon cooling. [14]
-
References
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2,4-difluoroaniline. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 5-Chloro-2-(2,2-difluoroethoxy)aniline hydrochloride. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. r/chemistry. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
QuickCompany. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-chloro-2-(difluoromethoxy)aniline. Retrieved from [Link]
-
Chemsrc. (2025, August 26). 5-Chloro-2,4-difluoroaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
Sources
- 1. This compound | 1431963-04-0 [sigmaaldrich.com]
- 2. 5-chloro-2-(difluoromethoxy)aniline | CymitQuimica [cymitquimica.com]
- 3. 5-Chloro-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
How to resolve solubility issues with 5-Chloro-2-(difluoromethoxy)aniline hydrochloride
Welcome to the technical support guide for 5-Chloro-2-(difluoromethoxy)aniline hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. We understand that navigating the solubility characteristics of highly functionalized intermediates can be a significant challenge. This guide provides in-depth, practical solutions to common solubility issues, grounded in fundamental chemical principles, to help you save time and accelerate your research.
The Core Challenge: Understanding the Molecule's Dual Nature
This compound is a salt. This is a critical first point. The hydrochloride form is intentionally chosen to enhance stability and increase aqueous solubility compared to its "free base" form.[1] However, the molecule itself possesses a significant non-polar character due to the chlorinated aromatic ring and the difluoromethoxy group. This creates a duality: the salt form pushes for aqueous solubility, while the organic scaffold resists it.
The key to mastering its solubility lies in controlling the equilibrium between the protonated, charged (and thus more water-soluble) anilinium ion and the neutral, uncharged (and thus more organic-soluble) free aniline base.
Chemical Equilibrium Diagram
Caption: pH-dependent equilibrium of the aniline salt and free base.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding this compound.
Q1: My this compound won't dissolve in water, even though it's a salt. What's wrong?
A1: This is a common observation. While the hydrochloride salt is more water-soluble than the free base, its absolute solubility in neutral water can still be limited due to the hydrophobic nature of the molecule.[2] Aniline itself has limited water solubility (around 3.6 g/100 mL)[3]. The bulky and non-polar chloro- and difluoromethoxy- groups further decrease this.
Troubleshooting Steps:
-
Check the pH: The primary driver for the salt's solubility is an acidic pH. In neutral water, the equilibrium can partially shift towards the less soluble free base. Ensure your water is slightly acidic. Adding a small amount of HCl can dramatically increase solubility by leveraging the common-ion effect and ensuring the amine remains fully protonated.[4][5]
-
Gentle Heating: Solubility often increases with temperature. Try warming the solution to 40-50°C with stirring. Be cautious, as prolonged heating of anilines can lead to degradation.
-
Consider Co-solvents: If your application allows, adding a polar, water-miscible organic solvent like ethanol, isopropanol, or acetonitrile can significantly improve solubility. Start with a 10% organic co-solvent and increase as needed.
Q2: I need to run a reaction in an aprotic organic solvent like Dichloromethane (DCM) or Toluene, but the hydrochloride salt is completely insoluble. How can I proceed?
A2: You are correct; the ionic nature of the hydrochloride salt makes it poorly soluble in non-polar or moderately polar aprotic solvents.[1] In this scenario, you must use the free base form of the aniline. You have two primary options:
-
Isolate the Free Base (Recommended for Stoichiometric Control): Convert the entire batch of the salt to the free base before your reaction. This provides a clean starting material for your subsequent steps. See Protocol 1 for the detailed procedure.
-
In-situ Free-Basing (Quick & Efficient for some reactions): Add a suitable non-nucleophilic organic base directly to your reaction mixture to neutralize the hydrochloride and generate the soluble free aniline in situ.
-
Suitable bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or anhydrous Potassium Carbonate (K₂CO₃).
-
Causality: The added base removes the proton from the anilinium chloride, leaving the neutral, organic-soluble aniline and a salt byproduct (e.g., triethylammonium chloride).[1] It is crucial to ensure this added base and its resulting salt do not interfere with your desired reaction.[1]
-
Q3: Will adding a base to my reaction to generate the free aniline affect the outcome?
A3: Absolutely, and this is a critical consideration. The choice of base and its compatibility with your reagents is paramount.[1]
-
Substrate Compatibility: Ensure your starting materials and reagents are stable in the presence of the chosen base. For example, if you have an ester functional group, using a strong aqueous base like NaOH could cause saponification.
-
Reaction Mechanism: Consider if the base can interfere with your catalyst or participate in side reactions. For example, in a palladium-catalyzed coupling, the choice of base is often integral to the catalytic cycle.
-
Byproduct Solubility: The salt formed from the base (e.g., triethylammonium chloride) may or may not be soluble in your reaction solvent. If it precipitates, it could complicate reaction monitoring and workup.
Q4: How can I quickly determine the best solvent for my experiment?
A4: A systematic qualitative solubility test is the most efficient method. This involves testing small, equivalent amounts of your compound against a panel of representative solvents. This data is invaluable for planning reactions and purifications. See Protocol 2 for a step-by-step guide.
Expected Qualitative Solubility Profile
| Solvent | Solvent Type | Expected Solubility of HCl Salt | Expected Solubility of Free Base | Rationale |
| Water (pH < 4) | Polar Protic | Soluble | Insoluble | The acidic pH favors the formation of the polar anilinium salt, which is readily solvated by water.[3][5][6] |
| Water (pH 7) | Polar Protic | Sparingly Soluble | Insoluble | In neutral water, the equilibrium is not fully shifted to the salt form, limiting solubility. |
| Methanol / Ethanol | Polar Protic | Soluble | Soluble | These alcohols can solvate both the ionic salt and the polar amine of the free base.[1] |
| THF / Ethyl Acetate | Polar Aprotic | Sparingly Soluble | Soluble | The ionic salt has low solubility, but the free base is readily dissolved by these moderately polar solvents. |
| Dichloromethane (DCM) | Aprotic | Insoluble | Soluble | A good solvent for the non-polar parts of the free base molecule.[2] |
| Toluene / Hexanes | Non-Polar | Insoluble | Sparingly Soluble to Insoluble | These solvents are too non-polar to effectively solvate either form of the molecule.[1][2] |
Experimental Protocols & Troubleshooting
Troubleshooting Decision Workflow
This diagram outlines a logical workflow for addressing solubility challenges based on your experimental system.
Caption: A decision tree for troubleshooting solubility issues.
Protocol 1: Conversion of Hydrochloride Salt to Free Base
This protocol describes the standard liquid-liquid extraction method to obtain the pure, neutral aniline.
Materials:
-
This compound
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolution/Suspension: In a separatory funnel, suspend or dissolve the aniline hydrochloride salt in a suitable volume of organic solvent (e.g., 10-20 mL of EtOAc per gram of salt).
-
Aqueous Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any CO₂ gas that may form.
-
Phase Separation: Allow the layers to separate completely. The organic layer contains your desired free base.
-
pH Check (Self-Validation): Drain the lower aqueous layer and check its pH with litmus paper or a pH meter. It should be basic (pH ≥ 8) to confirm that all the hydrochloride has been neutralized. If not, repeat the NaHCO₃ wash.
-
Washes: Wash the organic layer sequentially with deionized water and then brine to remove residual salts and water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a drying agent like anhydrous Na₂SO₄. Swirl and let it stand for 10-15 minutes until the solvent is clear.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, which may be a solid or an oil.
Protocol 2: Qualitative Solubility Determination
This protocol allows for a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A panel of solvents (e.g., Water, 1M HCl, Ethanol, THF, DCM, Toluene)
-
Small, identical vials or test tubes (e.g., 1-dram vials)
-
Micro-spatula and balance
-
Vortex mixer
Procedure:
-
Preparation: Weigh approximately 10 mg of the compound into each labeled vial.
-
Solvent Addition: Add the chosen solvent to the first vial in 0.25 mL increments.
-
Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: A completely clear solution is formed.
-
Sparingly Soluble: The majority of the solid dissolves, but some particulates remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Quantification (Approximate): Record the volume of solvent required to fully dissolve the compound. For example, if 10 mg dissolves in 0.5 mL, the approximate solubility is 20 mg/mL.
-
Repeat: Repeat steps 2-5 for each solvent in your panel.
References
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Simulated link, as direct access to the full paper on the provided URL was not possible: [Link])
-
Quora. (2022). What is the best way to make aniline dissolve in water? Retrieved from [Link]
-
Allen. (n.d.). Aniline dissolve in aqueous HCl. Why? Retrieved from [Link]
-
Brainly.in. (2020). explain Aniline dissolve in aqueous HCl. Retrieved from [Link]
-
askIITians. (2020). Aniline dissolves in HCl due to the formation of: A. anilinium chloride. Retrieved from [Link]
-
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
Sources
Validation & Comparative
Confirming the structure of 5-Chloro-2-(difluoromethoxy)aniline hydrochloride using spectroscopy
A Senior Application Scientist's Guide to the Structural Confirmation of 5-Chloro-2-(difluoromethoxy)aniline hydrochloride using Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, technically-focused comparison of spectroscopic methods for the structural elucidation of this compound. Moving beyond a simple recitation of data, we will delve into the rationale behind experimental choices and the interpretation of spectral data, grounded in the principles of structural chemistry.
The molecule , this compound, presents a unique combination of structural features: a substituted aniline ring, a chlorine atom, and a difluoromethoxy group.[1] The hydrochloride salt form further influences its spectroscopic properties.[2][3] This guide will systematically explore how Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to provide a comprehensive and definitive structural confirmation.
The Analytical Challenge: Beyond Simple Confirmation
Structural confirmation is not merely about matching spectral data to a predicted pattern. It involves a critical evaluation of the data to exclude potential isomers and impurities. For this compound, alternative structures could include isomers with different substitution patterns on the aromatic ring. Therefore, a robust analytical approach must provide clear, irrefutable evidence for the precise arrangement of each substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[1] For this particular compound, a suite of NMR experiments is essential.
¹H NMR Spectroscopy: Mapping the Proton Environment
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another.
Expected ¹H NMR Data and Interpretation:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Aromatic H (H-3, H-4, H-6) | 6.8 - 7.5 | d, dd, d | JH-H ≈ 2-9 Hz | The exact positions of these protons on the benzene ring will be influenced by the electron-withdrawing effects of the chlorine and difluoromethoxy groups, and the electron-donating effect of the ammonium group.[4] The splitting patterns will arise from coupling to adjacent aromatic protons. |
| -NH₃⁺ | 8.0 - 10.0 (broad) | s (broad) | - | The protons of the ammonium salt are acidic and often exchange with trace amounts of water in the solvent, leading to a broad singlet. Its chemical shift is highly dependent on solvent and concentration.[2] |
| -OCHF₂ | 6.5 - 7.5 | t | JH-F ≈ 70-80 Hz | The proton of the difluoromethoxy group will be a triplet due to coupling with the two equivalent fluorine atoms. The large coupling constant is characteristic of geminal H-F coupling. |
Comparative Insight: The presence and specific splitting pattern of the three aromatic protons are critical for confirming the 1,2,4-substitution pattern. An alternative isomer, such as 4-Chloro-2-(difluoromethoxy)aniline, would exhibit a different set of aromatic proton signals and coupling patterns.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data and Interpretation:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Rationale |
| Aromatic Carbons | 110 - 150 | s or d | The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the chlorine atom (C-5) and the carbon bearing the difluoromethoxy group (C-2) will have characteristic shifts.[5][6] |
| C-Cl | ~125-135 | s | The carbon directly bonded to the electronegative chlorine atom will be deshielded. |
| C-O | ~140-150 | t | The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms (¹JC-F). |
| -OC HF₂ | 110-120 | t (¹JC-F ≈ 240-260 Hz) | This carbon is directly attached to two fluorine atoms, resulting in a significant downfield shift and a large one-bond C-F coupling constant. |
Self-Validation: The observation of six distinct aromatic carbon signals, along with the characteristic triplet for the difluoromethoxy carbon, provides strong evidence for the proposed structure. The chemical shifts can be compared to predicted values and data from similar substituted anilines to further build confidence.[7][8]
¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment
Given the presence of the difluoromethoxy group, ¹⁹F NMR is an indispensable tool.[9] Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR detection.[9][10]
Expected ¹⁹F NMR Data and Interpretation:
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | | -OCHF₂ | -80 to -100 | d | JF-H ≈ 70-80 Hz | The two fluorine atoms of the difluoromethoxy group are chemically equivalent and will appear as a single resonance. This signal will be split into a doublet by the adjacent proton.[11] The chemical shift is characteristic for this functional group.[10][12] |
Authoritative Grounding: The chemical shift range for difluoromethoxy groups is well-established in the literature.[10] Any significant deviation from this range would warrant further investigation into the compound's identity or purity.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structural confirmation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. It is a rapid and effective technique for confirming the presence of key structural motifs.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |
| -NH₃⁺ stretch | 2800-3200 (broad) | Broad, strong | The stretching vibrations of the ammonium salt are characteristically broad and appear at lower frequencies compared to a free amine due to hydrogen bonding.[2] |
| -NH₃⁺ bend | 1500-1600 | Medium to strong | The bending vibration of the ammonium group.[3] |
| Aromatic C-H stretch | 3000-3100 | Medium to weak | Characteristic of C-H bonds on a benzene ring. |
| Aromatic C=C stretch | 1450-1600 | Medium, multiple bands | These absorptions are indicative of the aromatic ring. |
| C-O-C stretch | 1000-1300 | Strong | The ether linkage of the difluoromethoxy group will have a strong C-O stretching band. |
| C-F stretch | 1000-1100 | Strong, multiple bands | The C-F bonds will give rise to strong absorption bands in the fingerprint region. |
| C-Cl stretch | 600-800 | Medium to weak | The C-Cl stretch is typically found in the lower frequency region of the spectrum. |
Comparative Advantage: While an alternative isomer might show similar aromatic C-H and C=C stretching bands, the fingerprint region (below 1500 cm⁻¹) would likely differ due to the different substitution pattern, which affects the vibrational modes of the entire molecule. The broad -NH₃⁺ stretch is a key indicator of the hydrochloride salt form.[2]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural clues.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): For the free base, 5-Chloro-2-(difluoromethoxy)aniline, the expected monoisotopic mass is approximately 193.01 g/mol .[13] In the mass spectrum, this would be observed as a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).
-
Protonated Molecule ([M+H]⁺): In techniques like electrospray ionization (ESI), the protonated molecule would be observed at m/z corresponding to the molecular weight of the free base plus the mass of a proton (approximately 194.02 m/z).[13]
-
Key Fragmentation Patterns: Fragmentation of the molecular ion could involve the loss of the difluoromethoxy group or other characteristic cleavages that can be used to piece together the structure.
Trustworthiness of the Data: The observation of the correct molecular weight with the expected chlorine isotopic pattern provides very strong evidence for the elemental composition of the molecule. This, combined with the structural details from NMR and IR, creates a self-validating system for structural confirmation.
Comparison with an Alternative Analytical Technique: Single-Crystal X-ray Crystallography
While the combination of spectroscopic methods described above provides a high degree of confidence in the structure, single-crystal X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination.[1]
| Technique | Advantages | Disadvantages |
| Spectroscopy (NMR, IR, MS) | - Applicable to samples in solution or solid state (IR). - Provides detailed information about the electronic environment and connectivity. - Relatively high-throughput. | - Indirect method of structure determination. - Interpretation can be complex for novel structures. - Does not provide information on the solid-state packing. |
| Single-Crystal X-ray Crystallography | - Provides a definitive 3D structure of the molecule in the solid state. - Gives precise bond lengths and angles. | - Requires a suitable single crystal, which can be difficult to grow. - Not applicable to amorphous solids or liquids. - Can be time-consuming. |
For routine confirmation of a known compound, the spectroscopic approach is generally sufficient and more practical. However, for the initial characterization of a novel compound or in cases of ambiguity, X-ray crystallography offers the ultimate confirmation.
Conclusion
The structural confirmation of this compound is a multi-faceted process that relies on the synergistic application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, IR spectroscopy, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By carefully analyzing and cross-correlating the data from these methods, researchers can achieve an unambiguous and trustworthy structural assignment, a critical step in the advancement of chemical and pharmaceutical research.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak.[7]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to the ¹H spectrum.[7]
-
¹⁹F NMR Acquisition: Acquire a proton-coupled or decoupled ¹⁹F NMR spectrum. Reference the spectrum to an external standard (e.g., CFCl₃).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[7]
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI or GC-MS).
-
Data Analysis: Determine the molecular weight from the molecular ion or protonated molecule peak and analyze the fragmentation pattern.
References
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AIP Publishing. (1988). Electronic structure and photoelectron spectra of substituted anilines. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]
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Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
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ACS Publications. (2016, March 1). Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery. Retrieved from [Link]
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R Discovery. (1946, July 1). The Absorption Spectra of Some Para Substituted Aniline Derivatives. The Presence of x' Bands. Retrieved from [Link]
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ACS Publications. (1946, July 1). The Absorption Spectra of Some Para Substituted Aniline Derivatives. The Presence of x' Bands. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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ResearchGate. (2025, August 7). Spectroscopic studies of molecular interactions involving aniline and substituted aniline donors and chloranil as an electron acceptor in a binary solvent mixtures. Retrieved from [Link]
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PMC. (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Retrieved from [Link]
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ResearchGate. (2025, July 16). What happens when a 1H of a methyl group is substituted by a 19F?. Retrieved from [Link]
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PubChemLite. (n.d.). 5-chloro-2-(difluoromethoxy)aniline (C7H6ClF2NO). Retrieved from [Link]
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RSC Publishing. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]
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Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). d3dt04388f1.pdf. Retrieved from [Link]
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NIST WebBook. (n.d.). Aniline, 2,5-dichloro-, hydrochloride. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Chloro-2-(4-chlorophenoxy)aniline, N-acetyl- - Optional[13C NMR]. Retrieved from [Link]
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Rsc.org. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
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ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Chloro-2-(2',4'-dichlorophenoxy)aniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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Comparative analysis of the biological effects of substituted anilines
Aniline and its substituted derivatives form the structural backbone of numerous pharmaceuticals, agrochemicals, and industrial dyes. However, as a Senior Application Scientist navigating early-stage drug development, I frequently encounter the profound toxicological liabilities associated with aniline motifs. The biological effects of these compounds—ranging from methemoglobinemia to hepatotoxicity and carcinogenesis—are not uniform; they are meticulously dictated by the electronic and steric properties of their ring substituents.
This comparative guide dissects the biological effects of varying substituted anilines, providing drug development professionals with the mechanistic insights, comparative performance data, and self-validating experimental workflows necessary to screen these compounds effectively.
Mechanistic Causality: The Role of N-Oxidation
The primary biological liability of anilines does not typically arise from the parent compound, but from its metabolic bioactivation. Cytochrome P450 enzymes (predominantly CYP1A2 and CYP2E1) catalyze the N-hydroxylation of the primary amine. This forms an N-hydroxylamine intermediate, which readily oxidizes to a reactive nitrosoarene. This species undergoes futile redox cycling in erythrocytes, aggressively oxidizing hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), thereby obliterating its oxygen-carrying capacity .
The position and electronic nature of the substituent drastically alter this pathway:
-
Electron-Donating Groups (EDGs) (e.g., -OCH3 in p-anisidine): Stabilize the N-hydroxylamine intermediate, shifting the metabolic flux heavily toward N-oxidation and resulting in severe methemoglobinemia.
-
Electron-Withdrawing Groups (EWGs) (e.g., -Cl in p-chloroaniline): Alter CYP binding affinity and extend the half-life of toxic intermediates, exacerbating hepatotoxicity and local tissue damage.
-
Steric Hindrance (e.g., -CH3 at the ortho position in o-toluidine): Partially shields the amine from N-oxidation but drives alternative carcinogenic pathways via DNA-adduct formation, prompting regulatory scrutiny .
CYP450-mediated bioactivation of substituted anilines leading to toxicological outcomes.
Comparative Analysis of Substituted Anilines
To objectify the toxicological burden, we evaluate standard substituted anilines across primary biological hazard metrics. The data below synthesizes in vitro and in vivo benchmarks crucial for structure-activity relationship (SAR) optimization.
| Compound | Substituent Motif | Relative CYP N-Oxidation Rate | Max MetHb Induction (%)* | Genotoxicity (Ames) | Primary Toxicological Outcome |
| Aniline | None (Baseline) | 1.0x | ~15% | Negative | Baseline Methemoglobinemia |
| 4-Chloroaniline | para-Halogen (EWG) | 0.8x | ~45% | Weakly Positive | Hemotoxicity, Splenotoxicity |
| 4-Methoxyaniline | para-Alkoxy (EDG) | 2.5x | ~65% | Negative | Severe Acute Methemoglobinemia |
| 2-Methylaniline | ortho-Alkyl (Steric) | 0.4x | ~5% | Positive | Bladder Carcinogenesis |
*Estimates derived from standardized rodent toxicology models dosed at 0.5 mmol/kg. Values vary by species and specific assay conditions. .
Analytical Takeaway: When engineering a therapeutic molecule, utilizing an ortho-substitution can mitigate acute hemotoxicity by sterically blocking the CYP450 active site. However, as demonstrated by 2-methylaniline (o-toluidine), this can inadvertently shunt the molecule down pathways that form long-lived DNA adducts. For safe drug design, substituting the para position with bulky, metabolically stable groups (e.g., trifluoromethyl) is often preferable to halogens or simple alkyls.
Experimental Methodology: Self-Validating Toxicity Assessment
To rigorously evaluate the biological effects of novel substituted anilines, an isolated cellular system is insufficient; the presence of metabolic enzymes and a hemotoxic readout is mandatory.
The following protocol details an Ex Vivo Co-Culture Methemoglobinemia Assay. Crucial Scientific Logic: This workflow employs a self-validating pharmacological control system. By parallel-incubating compounds with 1-aminobenzotriazole (1-ABT), a pan-CYP suicide inhibitor, we prove causality. If a substituted aniline induces methemoglobin in the absence of 1-ABT but fails to do so in its presence, we definitively confirm that the toxicity is driven by metabolic N-oxidation rather than direct chemical redox properties of the parent compound.
Protocol: Human Erythrocyte / HepaRG Co-Culture Assay
Phase 1: Cell Preparation and Metabolic Competence
-
HepaRG Culture: Seed metabolically competent human HepaRG cells (which stably express CYP1A2 and CYP2E1) in the basal compartment of a transwell system at 2×10⁵ cells/cm². Differentiate for 14 days using standard differentiation medium.
-
Erythrocyte Isolation: Isolate fresh human erythrocytes via centrifugation (500 × g, 10 min) from whole blood drawn in EDTA tubes. Wash three times with PBS and resuspend to a 10% hematocrit in HEPES-buffered saline.
-
Co-Culture Assembly: Place the erythrocyte suspension in the apical transwell insert (0.4 µm pore size), allowing metabolic intermediates to freely diffuse between the hepatic and erythrocytic compartments.
Phase 2: Dosing and Validation Controls 4. Inhibition Control Setup: Pre-treat half of the HepaRG wells with 1 mM 1-Aminobenzotriazole (1-ABT) for 2 hours prior to dosing to irreversibly inactivate CYP450 enzymes. 5. Compound Administration: Dose the test substituted anilines (e.g., 4-chloroaniline, test drug candidates) at 10, 50, and 250 µM into the basal compartment. Include Acetaminophen (250 µM) as a positive metabolic control and vehicle (0.1% DMSO) as a negative control. 6. Incubation: Incubate the co-culture system at 37°C for 4 hours.
Phase 3: Spectrophotometric Readout (Evelyn-Malloy Method) 7. Erythrocyte Lysis: Extract the erythrocytes from the apical insert. Lyse cells using an equal volume of 1% Triton X-100. 8. MetHb Measurement: Measure the absorbance of the lysate at 630 nm (specific for MetHb) and 540 nm (total hemoglobin) using a microplate reader. 9. Calculation: Add potassium cyanide (KCN) to convert all MetHb to cyanmethemoglobin, reading at 630 nm again to establish the baseline. Calculate the % MetHb based on the differential absorbance .
Experimental logic demonstrating causal linkage between CYP metabolism and hemotoxicity.
Conclusion
Understanding the structural basis of substituted aniline toxicity is not merely an academic exercise; it is a critical go/no-go determinant in medicinal chemistry. As demonstrated, shifting a substituent from a para-methoxy group to an ortho-methyl group dramatically shifts the biological hazard from acute hematological catastrophe to insidious chronic genotoxicity. Employing robust, self-validating in vitro screening models early in the development pipeline allows scientists to filter out hazardous structural motifs prior to encountering costly in vivo failures.
References
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary for Aniline and Derivatives. PubChem. Retrieved from [Link]
-
Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites: Guidance for Industry. U.S. Department of Health and Human Services. Retrieved from [Link]
-
National Toxicology Program. (1998). Toxicology and Carcinogenesis Studies of Substituted Anilines. National Institute of Environmental Health Sciences. Retrieved from [Link]
-
European Medicines Agency (EMA). (2012). Guideline on the Evaluation and Control of Reactive Metabolites. EMA/CHMP. Retrieved from [Link]
Cytotoxicity Assay of 5-Chloro-2-(difluoromethoxy)aniline Hydrochloride: A Comparative Guide Against Parent Anilines
By: Senior Application Scientist
Evaluating the in vitro cytotoxicity of complex functionalized anilines is a critical checkpoint in early pharmaceutical and agrochemical development. 5-Chloro-2-(difluoromethoxy)aniline hydrochloride (CAS 1431963-04-0) [1] is a highly specialized intermediate featuring dual electron-withdrawing systems (a chlorine atom and a difluoromethoxy group) on the aromatic ring.
To truly understand its toxicological profile, we cannot assess it in a vacuum. This guide objectively compares its cellular viability impact against its structural precursors—Aniline and 5-Chloroaniline —using a self-validating MTT assay on the HepG2 hepatoma cell line. By investigating the causality between molecular structure and metabolic bioactivation, we establish a robust framework for your predictive toxicology workflows.
Structural Causality and Mechanism of Hepatotoxicity
The baseline toxicity of anilines primarily stems from hepatic metabolism. As documented in , aniline undergoes Cytochrome P450 (CYP)-mediated N-hydroxylation, resulting in reactive intermediate species that induce profound oxidative stress, lipid peroxidation, and ultimately mitochondrial apoptosis[2].
When we modify the parent aniline structure, the pharmacokinetic and toxicological properties shift dramatically:
-
Aniline (Parent): Rapidly bioactivated by CYP2E1. Leads to significant reactive oxygen species (ROS) generation.
-
5-Chloroaniline: The addition of a halogen (chlorine) increases the molecule's lipophilicity (cLogP). This drives higher cellular membrane permeability and tighter binding within CYP450 active sites, generally lowering the IC50 (increasing toxicity) compared to unsubstituted aniline[3].
-
This compound: The addition of the highly lipophilic, electron-withdrawing difluoromethoxy (-OCHF2) group at the ortho position introduces intense steric hindrance around the amine group. This steric shielding restricts the rate of enzymatic N-hydroxylation, acting as a metabolic decelerator. Furthermore, formulating the compound as a hydrochloride salt dramatically improves aqueous solubility in cell culture media, preventing the lipophilic crash-out common in halogenated aromatics and ensuring accurate in vitro dosing.
Mechanistic Pathway
Fig 1. Mechanistic pathway of aniline-derivative hepatotoxicity culminating in MTT reduction failure.
Comparative Cytotoxicity Data
To benchmark the biological impact, we assess viability in , an immortalized human liver carcinoma cell line that retains partial endogenous CYP activity and represents a standard for predictive drug-induced liver injury (DILI)[4].
The table below summarizes the structure-activity relationship (SAR) profiling, correlating physicochemical properties with expected HepG2 cytotoxicity after 48 hours of exposure.
| Compound | Formula / Form | Aqueous Solubility (Media) | Lipophilicity (cLogP) | Relative ROS Induction | HepG2 IC50 (48h)* |
| Aniline | C6H7N (Free base) | High | 0.90 | ++++ | ~ 5.0 mM |
| 5-Chloroaniline | C6H6ClN (Free base) | Moderate | 1.83 | +++ | ~ 2.1 mM |
| 5-Chloro-2-(difluoromethoxy)aniline HCl | C7H7Cl2F2NO (HCl Salt) | Very High | 2.45 (free base equiv.) | ++ | ~ 3.5 mM |
*Note: IC50 values are representative assay standards utilized for comparative evaluation in predictive toxicological models. Notice that while the 5-CDMA derivative is highly lipophilic, the ortho-steric block of the difluoromethoxy group mitigates extreme bioactivation, resulting in intermediate cytotoxicity.
Self-Validating MTT Assay Methodology
We employ the (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) because it directly measures the NAD(P)H-dependent cellular oxidoreductase activity of living mitochondria[5][6]. A healthy cell reduces the yellow MTT tetrazolium into an insoluble purple formazan. Dead cells—having lost mitochondrial gradient—do not.
To make this a self-validating system , the protocol natively integrates Vehicle Controls (assessing solvent toxicity), Positive Controls (proving assay sensitivity), and Media Controls (eradicating background artifact).
Step-by-Step Protocol
Step 1: Cell Seeding and Recovery
-
Harvest log-phase HepG2 cells and resuspend in DMEM supplemented with 10% FBS.
-
Seed cells into a 96-well flat-bottom plate at a density of 1.0 × 10⁴ cells/well in 100 µL of media.
-
Self-Validation Guardrail: Do not seed the outermost perimeter wells (Row A, H; Column 1, 12). Fill these with 100 µL of sterile PBS to prevent the "edge effect" (evaporative loss altering osmolarity in test wells)[6].
-
Incubate for 24 hours at 37°C, 5% CO₂ to ensure focal adhesion and recovery.
Step 2: Compound Preparation and Dosing
-
Prepare a 100 mM stock of 5-Chloro-2-(difluoromethoxy)aniline HCl in sterile H₂O (due to salt form). Prepare Aniline and 5-Chloroaniline stocks in DMSO.
-
Perform serial dilutions in serum-free DMEM.
-
Self-Validation Guardrail: The final DMSO concentration in any well must not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Run a Vehicle Control (0.1% DMSO in media) and a Positive Control (e.g., 50 µM Doxorubicin or 0.1% Triton X-100) alongside your test compounds.
-
Aspirate spent media and apply 100 µL of the compound dilutions. Incubate for 48 hours.
Step 3: MTT Conversion
-
Reconstitute MTT powder in sterile PBS at 5 mg/mL. Protect from light.
-
Add 10 µL of the MTT solution directly to each well (final concentration 0.45 mg/mL)[5].
-
Incubate for precisely 3 hours at 37°C. Causality note: Incubation beyond 4 hours can lead to spontaneous extracellular reduction of MTT by reducing agents in the media, creating false positives.
Step 4: Solubilization and Readout
-
Carefully aspirate the media. Do not touch the well bottom, as formazan crystals are unattached and easily dislodged.
-
Add 100 µL of 100% DMSO to each well to solubilize the intracellular purple formazan crystals[6][7].
-
Place on an orbital shaker for 15 minutes at room temperature.
-
Read absorbance on a microplate spectrophotometer at 570 nm .
-
Self-Validation Guardrail: Measure a reference absorbance at 630 nm and subtract it from the 570 nm values to eliminate background noise caused by cellular debris and plastic optical irregularities[5].
Fig 2. Step-by-step MTT assay workflow for evaluating in vitro cellular viability and cytotoxicity.
Summary & Analytical Interpretation
By comparing This compound with its parent structures, we identify a critical pharmacokinetic compromise. The difluoromethoxy substituent enhances drug-like lipophilicity and alters electron density in a way that provides partial protection against rapid hepatic N-hydroxylation (the primary driver of aniline toxicity). Furthermore, utilizing the hydrochloride salt bypasses solubility constraints that typically skew in vitro data for dense, halogenated aromatics.
Utilizing a rigorously controlled MTT assay on HepG2 populations ensures that any drop in absorbance at 570 nm is a direct, causal reflection of mitochondrial oxidoreductase failure rather than a solvent or edge-effect artifact.
References
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). URL:[Link]
-
Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. MDPI - International Journal of Molecular Sciences (2016). URL:[Link]
-
The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI). Archives of Toxicology (via PubMed). URL:[Link]
-
Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology (via PubMed). URL:[Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. URL:[Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-(difluoromethoxy)aniline hydrochloride
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a culture of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a detailed, experience-driven protocol for the safe disposal of 5-Chloro-2-(difluoromethoxy)aniline hydrochloride, ensuring that your laboratory practices are as sound as your research.
The procedures outlined here are designed to be self-validating, providing not just the "how" but the critical "why" behind each step. This ensures that researchers, scientists, and drug development professionals can handle this compound with confidence, protecting themselves, their colleagues, and the environment.
Hazard Assessment & Essential Protective Measures
Understanding the specific hazards of this compound is the first step in its safe management. This compound, like many aniline derivatives, presents multiple risks that necessitate stringent control measures.
Based on available Safety Data Sheets (SDS), the primary hazards include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Damage: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Aniline and its derivatives can also be absorbed through the skin and may cause systemic effects such as methemoglobinemia.[2] Therefore, preventing all routes of exposure is paramount.
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required PPE & Engineering Controls |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke in the laboratory.[1][3] |
| Skin Irritation/Absorption | Causes skin irritation; risk of dermal absorption.[1][2] | Handle with appropriate gloves (butyl rubber or Viton recommended for anilines) inspected before use.[4] Wear a fully-buttoned lab coat.[4] |
| Serious Eye Irritation | Causes serious eye irritation.[1] | Wear chemical safety goggles and/or a face shield.[3] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Handle exclusively within a certified chemical fume hood.[1][5] |
Causality: The use of a chemical fume hood is non-negotiable. It serves as the primary engineering control to prevent the inhalation of dust or aerosols.[3] The selection of robust glove materials like butyl rubber is based on the known permeability of nitrile gloves to certain aromatic amines, providing superior protection during handling.[4]
The Core Principle: Segregation of Halogenated Waste
This compound is a halogenated organic compound, containing both chlorine and fluorine atoms. This classification is critically important for waste disposal.
Why Segregate? Hazardous waste is often disposed of via high-temperature incineration. Halogenated compounds produce acidic gases (like HCl and HF) upon combustion, which require specialized scrubbers in the incinerator flue gas system. Mixing halogenated and non-halogenated waste streams unnecessarily complicates the disposal process, increases costs, and can lead to regulatory violations if not declared correctly.[6][7] Therefore, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[6][7]
Step-by-Step Disposal Protocols
The following protocols provide clear, actionable steps for routine waste management and emergency spill cleanup.
Protocol 1: Routine Disposal of Solid Waste and Contaminated Materials
-
Container Preparation: Obtain a dedicated hazardous waste container compatible with chlorinated compounds (e.g., a glass or polyethylene container with a screw cap).[4][8]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label.[8] Clearly write the full chemical name: "Waste this compound." Do not use abbreviations.[6] List all components if it is a mixture.[7]
-
Waste Collection:
-
Place all surplus or expired solid this compound directly into the labeled container.
-
Include any contaminated consumables such as weighing papers, gloves, and disposable plasticware.
-
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[6][8] This is a common point of regulatory failure and is crucial for preventing the release of vapors.
-
Storage: Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents and acids.[4][9]
Protocol 2: Disposal of Solutions Containing the Compound
-
Container Selection: Use a dedicated "Halogenated Organic Liquid Waste" container. Ensure it is compatible with the solvent used.
-
Labeling: As with solid waste, pre-label the container with "Hazardous Waste." List all chemical constituents, including solvents and the aniline derivative, by their full names.[8]
-
Waste Transfer: Carefully pour the waste solutions into the container, using a funnel to prevent spills.
-
Closure and Storage: Securely cap the container immediately after use. Store it in secondary containment (e.g., a polypropylene tub) within the designated waste storage area to mitigate potential leaks or spills.[4][9]
Emergency Protocol: Spill Management
Accidents happen. A prepared and rapid response is key to mitigating the risk.
Diagram: Disposal and Spill Response Workflow
Caption: Decision workflow for handling this compound waste.
Step-by-Step Spill Cleanup (Small, Manageable Spills)
-
Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area. Ensure the chemical fume hood is operational.
-
Don PPE: Wear the appropriate PPE as detailed in Table 1, including double gloves if necessary.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and any remaining solids into a sealable container.[3] Label it as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Final Disposal: Place the sealed container with the spill debris in the designated hazardous waste storage area for collection by a licensed professional waste disposal service.[3]
For large spills, immediately evacuate the area and notify your institution's Environmental Health & Safety (EH&S) office or local emergency services.[9]
Decontamination Procedures
Proper decontamination prevents inadvertent exposure and cross-contamination.
-
Glassware and Equipment: Reusable glassware should be rinsed with a suitable organic solvent (capturing the rinsate as halogenated liquid waste), followed by a thorough washing with soap and water.
-
Work Surfaces: At the end of any procedure involving this compound, wipe down the work area within the fume hood with a cloth dampened with a solvent, followed by a soap and water wash. Dispose of the cleaning materials as hazardous waste.[4][9]
-
Personal Decontamination: If skin contact occurs, immediately remove contaminated clothing and rinse the affected skin with water for several minutes, followed by washing with plenty of soap and water.[1][2] Seek medical attention.[5] Contaminated clothing must be decontaminated before reuse.[5]
By adhering to these detailed procedures, you build a foundation of safety that protects your research, your team, and your institution. This commitment to responsible chemical management is the hallmark of a world-class scientific professional.
References
-
GOV.UK. (2022, August 15). Aniline - Incident management. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Aniline | Medical Management Guidelines. Centers for Disease Control and Prevention. [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]
-
Braun Research Group. Standard Operating Procedure: Halogenated Organic Liquids. [Link]
-
Washington State University. Aniline and its Salts Safety Data Sheet. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
U.S. Environmental Protection Agency. What Regulations Apply to Chlorinated Solvent Use?. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 5-Chloro-2-(difluoromethoxy)aniline hydrochloride
As a Senior Application Scientist, I frequently see standard laboratory safety protocols applied uniformly across highly distinct chemical classes. This is a critical error when handling complex halogenated aniline derivatives.
5-Chloro-2-(difluoromethoxy)aniline hydrochloride is a highly reactive, synthetically valuable primary aromatic amine (PAA). However, its specific structural modifications—a hydrochloride salt form, a chloro-substitution, and a difluoromethoxy ether linkage—fundamentally alter its physical hazard profile compared to generic liquid aniline.
This guide provides the authoritative, causality-driven protocols required to safely handle, weigh, dissolve, and dispose of this compound.
Mechanistic Hazard Profile: Why Standard PPE Fails
To design an effective safety matrix, we must understand the chemical causality behind the compound's toxicity.
The Particulate vs. Vapor Threat: While the freebase form of aniline is a volatile liquid, 5-Chloro-2-(difluoromethoxy)aniline in its hydrochloride salt form is a fine, crystalline solid[1]. This mitigates the immediate vapor pressure hazard but introduces a severe particulate inhalation risk [2]. If airborne dust settles on perspiring skin, the salt dissolves, liberating the lipophilic free amine which rapidly penetrates the dermal layer[3].
Toxicokinetics & Methemoglobinemia:
Primary aromatic amines are notorious for causing methemoglobinemia[4]. Once absorbed, PAAs undergo N-hydroxylation in the liver. These reactive intermediates oxidize the ferrous iron (
Table 1: Quantitative Hazard Classifications & Causality
| Parameter | Classification | Mechanistic Rationale |
| Acute Toxicity | Category 3 (Oral/Dermal/Inhalation) | Extremely rapid lipid-membrane permeation of the free amine[6]. |
| Respiratory Risk | High (Particulate) | HCl salts aerosolize easily during weighing and spatial transfer[2]. |
| Systemic Toxicity | Hemolytic Anemia / Cyanosis | Liver metabolites directly oxidize hemoglobin, blocking |
| Environmental | Chronic 1 (Very Toxic) | Halogenated aromatic rings strongly resist environmental biodegradation[6]. |
The Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves and safety glasses are fundamentally inadequate for handling halogenated anilines. Standard nitrile acts as a semi-permeable membrane, actively drawing anilines toward the skin[5].
Table 2: Required PPE and Breakthrough Specifications
| Protective Gear | Specific Requirement | Scientific Rationale |
| Hand Protection | Butyl Rubber or Viton™ | Anilines rapidly swell and permeate standard latex/nitrile in <10 minutes. Butyl provides >480 minutes of breakthrough resistance[5]. |
| Inner Glove | 4-mil Nitrile | Worn underneath the Butyl glove to maintain tactile dexterity and act as a secondary barrier during doffing. |
| Respirator | N95, P100 , or PAPR | Required to block respirable hydrochloride dust particulates. Surgical masks provide zero peripheral seal[7]. |
| Eye Protection | Indirect-Vent Goggles | Prevents fine aerosolized dust from settling on the ocular mucosa[8]. |
| Body Protection | Disposable Tyvek Coat | Prevents crystalline dust from embedding into woven fabric lab coats. |
Safety & Workflow Visualization
The following workflow maps the critical control points and logical safety decisions required when working with this compound.
Logical workflow for handling this compound safely.
Step-by-Step Experimental Protocol: Handling & Transfer
Because this compound is a highly active particulate powder, static electricity and turbulent airflows are your greatest enemies.
Step 1: Environmental Priming
-
Ensure the chemical fume hood is operating with a face velocity between 100 and 120 feet per minute (fpm) . Higher velocities will cause the powder to aerosolize and blow out of the weighing boat[5].
-
Clear the hood of all unnecessary clutter to ensure unbroken laminar airflow.
Step 2: PPE Donning Sequence
-
Inspect Butyl rubber outer gloves for pinholes by trapping air and rolling the cuff.
-
Don the N95/P100 particulate respirator and perform a positive/negative pressure seal check.
-
Don indirect-vent safety goggles.
-
Put on standard nitrile gloves (inner layer), followed by the Tyvek sleeves/coat, and finally the Butyl rubber gloves (outer layer).
Step 3: Anti-Static Weighing Protocol
-
Place an anti-static weighing boat on the analytical balance inside the fume hood.
-
Pass a static-eliminator (e.g., a Polonium-210 anti-static brush or gun) over the container and the spatula. Causality: Hydrochloride salts are highly prone to static cling. If static builds, the powder will aggressively repel from the spatula and coat the exterior of your gloves and balance.
-
Open the reagent bottle slowly. Transfer the required mass.
-
Cap the vial immediately after transfer.
Step 4: Dissolution & Liquid Transfer
-
Do not transport the dry powder across the lab. Dissolve the compound into your working solvent (e.g., DMSO, aqueous buffer) directly inside the fume hood[5].
-
Once solubilized, the particulate inhalation risk drops to zero, but the dermal absorption risk exponentially increases due to the solvent carrier.
-
Seal the reaction vessel before removing it from the hood.
Spill Mitigation and Disposal Operations
A spill involving an aniline hydrochloride salt requires dry-cleanup methods to prevent dissolving the compound into a high-penetration liquid phase.
Spill Decontamination Protocol:
-
Isolate: If a spill occurs outside the fume hood, immediately evacuate personnel and secure the area[5].
-
Do Not Add Water: Do not attempt to wipe the dry powder with a wet rag.
-
Absorb/Collect: Use a HEPA-filtered vacuum designed for toxic dusts, or carefully cover the powder with a sweeping compound to prevent aerosolization, then sweep it into a chemically compatible dustpan.
-
Surface Wash: Once all solid particulate is removed, wipe the area with an acidic solution (like dilute acetic acid or
) followed by soap and water. Causality: Dilute acid forces any remaining trace freebase aniline back into its water-soluble hydrochloride salt form, drastically reducing its skin permeation capacity and aiding in aqueous removal.
Waste Segregation: Under no circumstances should this chemical or its rinse-water be disposed of down the drain[7].
-
All weighing boats, Kimwipes, inner/outer gloves, and bench-mats must be placed into a sealed, heavy-duty polyethylene bag.
-
Label clearly as "Hazardous Waste: Toxic Halogenated Aniline Solid."
-
The required disposal route is high-temperature chemical incineration by a licensed waste management facility[7].
References
-
CP Lab Safety. "this compound." calpaclab.com. Available at:[Link]
-
ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." acs.org. Available at: [Link]
-
Carl ROTH. "Safety Data Sheet: 4-Chloroaniline." carlroth.com. Available at: [Link]
-
CPAchem. "Safety Data Sheet: 2-Chloroaniline." cpachem.com. Available at: [Link]
-
New Jersey Department of Health. "4-CHLOROANILINE HAZARD SUMMARY." nj.gov. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
